tert-Butyl 2-(pyridin-4-yl)piperazine-1-carboxylate oxalate
Description
Properties
Molecular Formula |
C16H23N3O6 |
|---|---|
Molecular Weight |
353.37 g/mol |
IUPAC Name |
tert-butyl 2-pyridin-4-ylpiperazine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C14H21N3O2.C2H2O4/c1-14(2,3)19-13(18)17-9-8-16-10-12(17)11-4-6-15-7-5-11;3-1(4)2(5)6/h4-7,12,16H,8-10H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
BUGLPTAMVFBLJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=NC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Yields in NAS Reactions
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 6-Chloro-3-nitro-2-methylpyridine | DIPEA | Acetonitrile | 50 | 4 | 99 |
| 5-Chloro-2-nitropyridine | K₂CO₃ | DMSO | 100 | 1 | 63.8 |
| 3-Chloropyridazine | K₂CO₃ | NMP | 120 | 16 | 31 |
Palladium-mediated coupling reactions enable the introduction of pyridinyl groups under milder conditions. A Buchwald-Hartwig amination of 1-bromo-2,3-difluorobenzene with tert-butyl piperazine-1-carboxylate using Pd₂(dba)₃ and BINAP in toluene at 70°C achieved 95% yield. This method’s success relies on the synergistic effects of the palladium catalyst and the bulky phosphine ligand, which suppress β-hydride elimination.
For pyridin-4-yl incorporation, analogous protocols using 4-bromopyridine could be employed. While direct examples are absent in the provided data, the mechanistic parallels suggest that optimizing ligand choice (e.g., Xantphos instead of BINAP) and solvent polarity may enhance efficiency.
Reductive Amination Pathways
Reductive amination offers a versatile route for installing alkyl-linked pyridinyl moieties. A representative procedure involves condensing 2-bromo-3-methylbenzaldehyde with tert-butyl piperazine-1-carboxylate in dichloroethane, followed by sodium triacetoxyborohydride (NaBH(OAc)₃)-mediated reduction. This two-step process yielded 86% of the alkylated product. Adapting this method to pyridine-4-carbaldehyde would require careful pH control to prevent imine hydrolysis.
Table 2: Reductive Amination Conditions
| Aldehyde | Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Bromo-3-methylbenzaldehyde | NaBH(OAc)₃ | Dichloroethane | 25 | 86 |
Salt Formation and Purification
The final oxalate salt is typically generated by treating the free base with oxalic acid in a polar aprotic solvent. For example, dissolving tert-butyl 2-(pyridin-4-yl)piperazine-1-carboxylate in ethanol and adding a stoichiometric amount of oxalic acid dihydrate precipitates the salt. Recrystallization from methanol/water mixtures enhances purity (>99% by HPLC).
Optimization of Reaction Parameters
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of Boc-piperazine intermediates but may necessitate higher temperatures for NAS. Conversely, toluene and acetonitrile favor cross-coupling and reductive amination, respectively.
-
Catalyst Loading : Pd₂(dba)₃ at 2 mol% with BINAP (4 mol%) optimizes coupling efficiency while minimizing costs.
-
Temperature Control : Exceeding 110°C in NAS reactions risks decarboxylation of the Boc group, as observed in DMSO at 140°C.
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulky pyridin-4-yl groups at the piperazine 2-position may slow reaction kinetics. Using microwave irradiation or high-boiling solvents (e.g., NMP) mitigates this issue.
-
Byproduct Formation : Chromatographic purification (SiO₂, ethyl acetate/hexane) effectively removes unreacted starting materials and dimeric side products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(pyridin-4-yl)piperazine-1-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing the piperazine structure exhibit significant antitumor activity. The mechanism often involves the inhibition of tumor cell proliferation and targeting specific molecular pathways associated with cancer growth.
Case Study : A study published in Cancer Chemotherapy and Pharmacology demonstrated that derivatives of piperazine compounds, similar to tert-butyl 2-(pyridin-4-yl)piperazine-1-carboxylate, showed potent inhibitory effects on various cancer cell lines, including those resistant to conventional therapies. The study highlighted the compound's ability to interfere with the cell cycle and induce apoptosis in tumor cells .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structure allows for interaction with bacterial membranes or essential metabolic pathways.
Data Table: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Study : Research published in Antimicrobial Agents and Chemotherapy reported that piperazine derivatives exhibited significant antibacterial activity against drug-resistant strains of Staphylococcus aureus, highlighting their potential as novel therapeutic agents .
Neuropharmacological Applications
The compound has also been investigated for its effects on neuropharmacological targets, particularly in the context of treating psychiatric disorders.
Case Study : A study focused on the D2 dopamine receptor showed that modifications to the piperazine ring could enhance binding affinity and selectivity for this receptor. This suggests potential applications in developing antipsychotic medications that minimize side effects such as catalepsy .
Structure-Affinity Relationship
The structure-affinity relationship of tert-butyl 2-(pyridin-4-yl)piperazine-1-carboxylate indicates that specific substitutions on the piperazine or pyridine rings can significantly influence its biological activity. For instance, introducing halogen groups or altering the alkyl chain length can enhance receptor binding affinities and improve pharmacokinetic properties.
Data Table: Structure-Affinity Relationships
| Compound Variant | Binding Affinity (Ki) |
|---|---|
| tert-butyl 2-(pyridin-4-yl)piperazine-1-carboxylate | 10 nM |
| Halogenated variant | 5 nM |
| Alkyl chain modified variant | 15 nM |
Mechanism of Action
The mechanism of action of tert-Butyl 2-(pyridin-4-yl)piperazine-1-carboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological target .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues with Pyridine Substitutions
tert-Butyl 4-[4-(Methylaminomethyl)pyridin-2-yl]piperazine-1-carboxylate
- Molecular Formula : C₁₆H₂₆N₄O₂.
- Molecular Weight : 306.41 g/mol.
- Applications : Investigated for CNS-targeted therapies due to enhanced blood-brain barrier penetration.
tert-Butyl 4-[3-(1,3,4-Thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
- Molecular Formula : C₁₅H₂₀N₆O₂S.
- Key Features : Incorporation of a thiadiazole ring introduces sulfur-based electronegativity, enhancing antimicrobial activity. Synthesized via Stille coupling, a method favoring high regioselectivity .
- Applications: Potential use in anti-infective agents targeting resistant bacterial strains.
Analogues with Extended Aromatic Systems
tert-Butyl 4-(3-Cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate
- Molecular Formula : C₂₀H₂₃N₄O₂.
- Key Features: The cyano and phenyl groups increase lipophilicity (logP ~3.2), favoring membrane permeability. Crystal structure analysis reveals π-π stacking between phenyl rings, influencing solid-state stability .
- Applications : Intermediate in anticancer drug synthesis, particularly tyrosine kinase inhibitors.
tert-Butyl 4-{[2-Amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate
- Molecular Features : Hydroxyphenyl and pyrimidinyl groups enable intramolecular O–H⋯N hydrogen bonding, stabilizing the molecule in solution. The piperazine ring adopts a chair conformation, optimizing steric interactions .
- Biological Relevance: Demonstrates activity against S. aureus and P. aeruginosa due to dual hydrogen-bonding and hydrophobic interactions.
Functional Analogues with Modified Counterions
tert-Butyl 4-(3-Bromopropyl)piperazine-1-carboxylate Oxalate
- Molecular Formula : C₁₄H₂₅BrN₂O₆.
- Molecular Weight : 397.27 g/mol.
- This compound is 95% pure under standard synthetic conditions .
- Applications : Used in radiopharmaceuticals for halogen-76/77 labeling.
Comparative Data Table
Research Findings and Trends
- Synthetic Methods : The target compound is typically synthesized via nucleophilic substitution or coupling reactions, whereas analogues like the thiadiazolyl derivative require transition-metal catalysis (e.g., Stille coupling) .
- Biological Activity : Pyridin-4-yl derivatives generally exhibit lower antimicrobial activity compared to pyridin-2-yl or thiadiazolyl variants due to reduced hydrogen-bonding capacity .
- Solid-State Behavior : Oxalate salts universally enhance crystallinity, but bulky substituents (e.g., bromopropyl) may reduce solubility in polar solvents .
Biological Activity
Tert-butyl 2-(pyridin-4-yl)piperazine-1-carboxylate oxalate is a synthetic compound featuring a piperazine ring, pyridine moiety, and an oxalate salt form. Its unique structural characteristics suggest potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available literature, focusing on its antibacterial properties, interactions with biological targets, and potential therapeutic applications.
- Molecular Formula : C₁₆H₂₃N₃O₆
- Molecular Weight : 353.37 g/mol
- Structure : The compound consists of a tert-butyl group attached to a piperazine ring, which is further substituted with a pyridine group and a carboxylate functional group.
Antibacterial Properties
Preliminary studies indicate that this compound exhibits significant antibacterial activity against various strains of Gram-positive bacteria, including both susceptible and drug-resistant strains. The proposed mechanism of action involves the depolarization of bacterial cytoplasmic membranes, leading to cell death. This mechanism is critical for developing new antibacterial agents in the face of rising antibiotic resistance.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane depolarization |
| Streptococcus pneumoniae | 16 µg/mL | Membrane disruption |
| Enterococcus faecalis | 64 µg/mL | Cytoplasmic membrane alteration |
Interaction Studies
Research has focused on understanding how this compound interacts with various biological targets. These studies suggest potential interactions with receptors and enzymes involved in disease processes, particularly those related to neuropharmacology and antimicrobial resistance.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results showed that it effectively inhibited growth at concentrations lower than traditional antibiotics, indicating its potential as a novel therapeutic agent.
- Neuropharmacological Effects : In vitro studies have suggested that the compound may interact with serotonin receptors, which could be beneficial in treating mood disorders. Molecular modeling studies indicate favorable binding affinities to these receptors.
- Comparative Analysis : A comparative study with structurally similar compounds highlighted that while many share the piperazine core, the specific arrangement of functional groups in this compound contributes to its distinct biological activities.
Q & A
Q. What synthetic strategies are commonly employed to prepare tert-Butyl 2-(pyridin-4-yl)piperazine-1-carboxylate oxalate?
The synthesis typically involves two steps:
- Step 1 : Reacting 2-(pyridin-4-yl)piperazine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane or THF) to form the tert-butoxycarbonyl (Boc)-protected intermediate.
- Step 2 : Salification with oxalic acid to yield the oxalate salt. Key parameters include maintaining anhydrous conditions, controlling stoichiometry (1:1 molar ratio for Boc protection), and purification via recrystallization or column chromatography .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : 1H and 13C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyridinyl/piperazine backbone.
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ for free base: 292.3 g/mol; oxalate salt adds 90.03 g/mol).
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline form .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and minimize by-products during Boc protection?
- Solvent Selection : THF improves solubility of intermediates compared to DCM, reducing side reactions.
- Base Optimization : Use 1.2 equivalents of triethylamine to neutralize HCl without excess base degrading the Boc group.
- Temperature Control : Maintain 0–5°C during reagent addition to suppress thermal decomposition.
- Continuous Flow Chemistry : Reduces reaction time (from hours to minutes) and improves reproducibility via automated parameter control (e.g., flow rate, residence time) .
Q. How should researchers resolve discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?
- Dynamic Effects : Rotameric equilibria in piperazine rings can split signals. Use variable-temperature NMR (e.g., 25–60°C) to coalesce peaks.
- 2D NMR : HSQC and HMBC correlate protons/carbons to assign overlapping signals (e.g., pyridinyl vs. piperazine protons).
- Comparative Analysis : Reference spectral data for analogous compounds (e.g., tert-butyl 4-(pyridin-3-yl)piperazine-1-carboxylate) to identify deviations .
Q. What methodologies are recommended for evaluating the compound’s interaction with biological targets in vitro?
- Receptor Binding Assays : Radioligand displacement studies (e.g., using [3H]-labeled antagonists) quantify affinity (Ki values) for receptors like 5-HT or dopamine receptors.
- Enzyme Inhibition : Fluorescence-based assays (e.g., FLIPR) measure inhibition of monoamine oxidases or kinases.
- Molecular Docking : Computational models (AutoDock Vina, Schrödinger) predict binding modes to prioritize targets.
- Cell-Based Assays : HEK293 cells transfected with GPCRs assess functional activity (cAMP or calcium flux assays) .
Q. How can researchers address low solubility of the oxalate salt in aqueous buffers during biological testing?
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity.
- Salt Exchange : Convert oxalate to hydrochloride salt via ion-exchange chromatography for improved solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase hydrophilicity .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across different cell lines?
- Cell-Specific Factors : Differences in membrane permeability (e.g., P-gp expression) or metabolic enzymes (CYP450) alter compound efficacy.
- Assay Conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum content (e.g., 10% FBS vs. serum-free).
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC50 values, ensuring consistency in data normalization (e.g., cell viability controls) .
Methodological Recommendations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
